Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-
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Overview
Description
Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- is a complex organic compound with a unique structure that combines phenol, pyridine, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-chloro-2-methyl-: Similar structure but lacks the benzimidazole and pyridine moieties.
Phenol, 4-chloro-: Simpler structure with only a phenol and chloro group.
Uniqueness
Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]- is unique due to its complex structure, which combines multiple functional groups
Properties
CAS No. |
284678-97-3 |
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Molecular Formula |
C25H18ClN3O |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-chloro-2-[phenyl-(2-pyridin-2-ylbenzimidazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C25H18ClN3O/c26-18-13-14-23(30)19(16-18)24(17-8-2-1-3-9-17)29-22-12-5-4-10-20(22)28-25(29)21-11-6-7-15-27-21/h1-16,24,30H |
InChI Key |
ZBCDZJSRJWKZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)N3C4=CC=CC=C4N=C3C5=CC=CC=N5 |
Origin of Product |
United States |
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